molecular formula C10H6Cl3NO B1486489 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole CAS No. 1094318-30-5

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole

Cat. No. B1486489
M. Wt: 262.5 g/mol
InChI Key: KXOZNJRJMRXXMN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, also known as CMDPO, is a synthetic organic compound used in scientific research. It is a versatile compound with a wide range of potential applications in the laboratory.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly useful in the preparation of various 2-substituted oxazole derivatives. This compound's utility is highlighted by its role in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. Its bromomethyl analogue offers a more reactive alternative for C-alkylation, exemplified by the synthesis of Oxaprozin, showcasing its significance in drug synthesis and organic chemistry (Patil & Luzzio, 2016).

Application in Transthyretin Amyloidogenesis Inhibition

The compound is foundational in creating oxazole derivatives aimed at inhibiting transthyretin (TTR) amyloid fibril formation. Research demonstrates that substituting aryls at the C(2) position with a 3,5-dichlorophenyl group significantly reduces amyloidogenesis, a key factor in diseases such as familial amyloid polyneuropathy. Modifications at the C(5) position, including CF3 substitution, have shown to enhance TTR binding selectivity and efficacy, marking an important contribution to therapeutic chemistry (Razavi et al., 2005).

Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole related oxazolines have been widely utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their structural versatility and straightforward synthesis from readily available precursors make them attractive for designing chiral centers close to the metal coordination sites, underpinning advancements in asymmetric catalysis and organic synthesis (Gómez, Muller, & Rocamora, 1999).

Photophysical and Nonlinear Optical Properties

Research into novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, has provided insights into their third-order nonlinear optical properties. These studies, focusing on absorption and emission wavelengths in various solvents and nonlinear optical behavior, contribute significantly to developing materials with potential applications in optical limiting and other photonic technologies (Murthy et al., 2013).

properties

IUPAC Name

2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOZNJRJMRXXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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